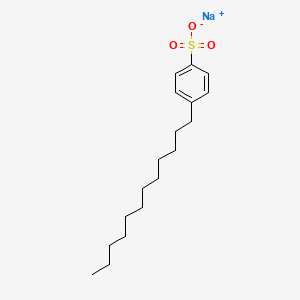
2-Amino-5-phenylbenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Amino-5-phenylbenzoic acid and its derivatives has been a subject of interest in recent research. For instance, a study discussed the synthesis of 2-amino-N-phenylbenzamide with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction . Another study reported the synthesis of 2-amino benzoic acid derivatives and evaluated their in vitro antimicrobial activity .Physical And Chemical Properties Analysis
Amino acids, including 2-Amino-5-phenylbenzoic acid, are typically colorless, crystalline substances. They have a high melting point (200-300°C) due to their ionic properties. They are soluble in water and slightly soluble in alcohol .Applications De Recherche Scientifique
Structural Modification of Natural Products
2-Amino-5-phenylbenzoic acid: can be used in the structural modification of natural products. This process enhances the solubility, activity, and reduces adverse effects of natural products. For instance, the introduction of amino acids into natural products can improve their antitumor activities and targeting .
Neuroprotective Agents
Derivatives of amino acids, including 2-Amino-5-phenylbenzoic acid , have been found to exert neuroprotective effects. They improve cell viability against neurotoxicity induced by substances like copper and glutamate. This application is particularly relevant in the development of treatments for neurodegenerative diseases .
Peptide Chemistry
In peptide chemistry, 2-Amino-5-phenylbenzoic acid can be utilized to create novel peptides with therapeutic potential. These peptides can have applications ranging from metal ion chelation, which is significant in conditions like Alzheimer’s disease, to the development of anti-metastatic agents through sugar–amino acid derivatives .
Drug Synthesis
The chemical structure of 2-Amino-5-phenylbenzoic acid makes it a valuable component in drug synthesis. Its pharmacological activities can be leveraged to create drugs with antitumor, anti-HIV, and anti-fatigue effects. It can also be used in the treatment of chronic liver diseases .
Biomedicine and Nanotechnology
Amino acid-based compounds, including 2-Amino-5-phenylbenzoic acid , are described in various applications within biomedicine and nanotechnology. They can be used to create compounds with unique properties that are beneficial in these fields .
Therapeutic Applications
Therapeutic applications of amino acids like 2-Amino-5-phenylbenzoic acid include treatment for brain metabolism and neurotransmission imbalances. This is crucial for managing conditions related to cognitive functions and mental health .
Safety and Hazards
The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should move to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids, and consult a physician. If skin contact occurs, wash skin with soap and water. If ingested, rinse mouth .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that amino acids and phenolic compounds play significant roles in various biological processes
Mode of Action
Amino acids and phenolic compounds are known to interact with their targets in various ways, such as modulating voltage-gated ion channels, enhancing inhibitory neurotransmission, and attenuating excitatory neurotransmission . The specific interactions of 2-Amino-5-phenylbenzoic acid with its targets would need further investigation.
Biochemical Pathways
Amino acids and phenolic compounds are involved in numerous biochemical pathways, including the shikimate pathway and phenylpropanoid pathway, which are important for the biosynthesis of individual phenolic compounds
Pharmacokinetics
It’s known that the pharmacokinetic properties of therapeutic peptides, which include amino acids, can be significantly impacted by modifications such as amino acid substitutions, modification of the peptide terminus, inclusion of disulfide bonds, and conjugation with polymers or macromolecules .
Result of Action
Amino acids and phenolic compounds are known to have various effects on cellular processes, including regulating skeletal muscle metabolism and enhancing lean body mass . The specific effects of 2-Amino-5-phenylbenzoic acid would need further investigation.
Action Environment
For instance, the preparation of similar compounds has been optimized under specific conditions such as microwave irradiation
Propriétés
IUPAC Name |
2-amino-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJQJJYAAYPRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402272 | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylbenzoic acid | |
CAS RN |
4445-40-3 | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-phenylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)





![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

